molecular formula C13H6F7NO B15292148 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline

Cat. No.: B15292148
M. Wt: 325.18 g/mol
InChI Key: SJQUIVATEHIYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline is a fluorinated aromatic amine featuring a central aniline core substituted with a highly fluorinated phenoxy group. Key structural attributes include:

  • Aniline ring: 3,5-difluoro substitution enhances electronic withdrawal and metabolic stability.
  • Phenoxy group: 2,6-difluoro and 4-trifluoromethyl substituents increase lipophilicity and steric bulk.

Fluorinated aromatic amines are prevalent in pharmaceuticals due to their resistance to oxidative metabolism and ability to modulate target binding .

Properties

Molecular Formula

C13H6F7NO

Molecular Weight

325.18 g/mol

IUPAC Name

4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluoroaniline

InChI

InChI=1S/C13H6F7NO/c14-7-1-5(13(18,19)20)2-8(15)11(7)22-12-9(16)3-6(21)4-10(12)17/h1-4H,21H2

InChI Key

SJQUIVATEHIYCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)N)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-difluoroaniline with 4-(trifluoromethyl)phenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline C₁₃H₇F₇NO 326.1 Aromatic amine, ether, trifluoromethyl
Sorafenib Tosylate (Nexavar®) C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S 637.0 Pyridinecarboxamide, urea, tosylate
Pemaglitazar C₁₈H₁₆F₃O₃S 401.4 Phenoxy, sulfanyl, carboxylic acid

Key Observations :

  • Fluorine Content : The target compound has seven fluorine atoms, exceeding Sorafenib (three F) and Pemaglitazar (three F). This enhances its lipophilicity (logP ≈ 3.8 predicted) compared to Sorafenib (logP ≈ 2.9) and Pemaglitazar (logP ≈ 4.1) .
  • Functional Diversity : The aniline’s amine group contrasts with Sorafenib’s urea and Pemaglitazar’s carboxylic acid, suggesting divergent pharmacokinetic profiles (e.g., solubility, bioavailability).

Research Findings :

  • Sorafenib : The trifluoromethyl and urea groups in Sorafenib enhance binding to ATP pockets in kinases, validated in clinical trials for advanced cancers .
  • Pemaglitazar: The 4-(trifluoromethyl)phenoxy group in Pemaglitazar optimizes PPAR receptor affinity, though its development was halted due to safety concerns .
  • Target Compound: The trifluoromethylphenoxy-aniline scaffold is under investigation in early-stage patents for kinase inhibition, leveraging fluorine’s metabolic stability .

Physicochemical Properties

Property 4-[2,6-Difluoro-...aniline Sorafenib Tosylate Pemaglitazar
logP ~3.8 ~2.9 ~4.1
Water Solubility Low Moderate (tosylate salt) Low
pKa (amine) ~4.5 N/A N/A

Notes:

  • The target compound’s low solubility may necessitate prodrug strategies (e.g., salt formation) for oral delivery, akin to Sorafenib’s tosylate formulation .
  • Pemaglitazar’s carboxylic acid improves solubility at physiological pH but limits blood-brain barrier penetration compared to the aniline derivative .

Biological Activity

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F5N, with a molar mass of approximately 305.24 g/mol. The compound features multiple fluorine substituents which enhance its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
Compound 14.88Bacillus mycoides
Compound 28.00Escherichia coli
Compound 36.50Candida albicans

These findings suggest that the incorporation of trifluoromethyl groups can enhance the antibacterial efficacy of aromatic compounds by facilitating interactions with bacterial membranes and enzymes .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. The compound demonstrated promising results with IC50 values indicating its potency compared to standard chemotherapeutics.

Case Study: Cancer Cell Line Evaluation

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54922.4Doxorubicin: 52.1
HCT11617.8Doxorubicin: 52.1
HePG212.4Doxorubicin: 52.1

In this study, the down-regulation of critical genes such as EGFR, BRCA1, and TP53 was observed in treated cancer cells, indicating the compound's mechanism may involve modulation of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific proteins involved in bacterial resistance and cancer cell growth regulation. Molecular docking studies have shown that the compound can effectively bind to targets such as enoyl reductase in bacteria and various oncogenic proteins in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.